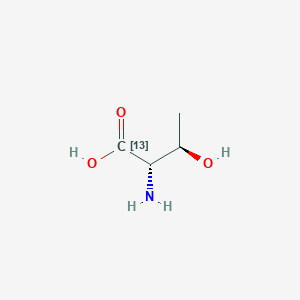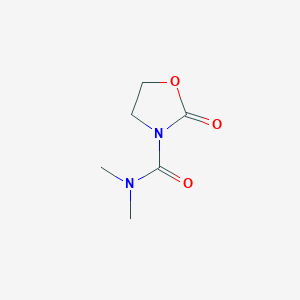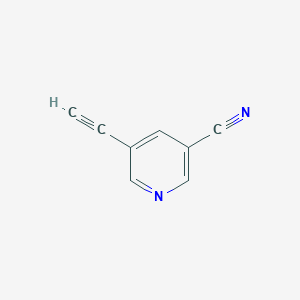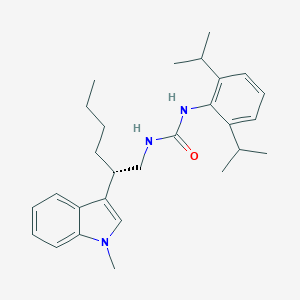
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea involves its binding to GPCRs. This binding results in the activation of various signaling pathways, leading to the modulation of various physiological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea depend on the specific GPCR it binds to. However, some of the general effects include the modulation of neurotransmitter release, the regulation of blood pressure, and the modulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea in lab experiments is its high potency and selectivity for specific GPCRs. However, one of the limitations is its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research involving (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea. Some of these directions include the development of new drugs for various diseases, the identification of new GPCRs that can be targeted by this compound, and the optimization of the synthesis method to reduce the cost of production.
Conclusion:
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea is a synthetic compound that has potential applications in various fields of scientific research. Its high potency and selectivity for specific GPCRs make it a promising candidate for the development of new drugs for various diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method to reduce the cost of production.
Métodos De Síntesis
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2,6-diisopropylphenyl isocyanate with 2-(1-methyl-1H-indol-3-yl)hexylamine. The reaction results in the formation of the desired compound, which can be purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea has potential applications in various fields of scientific research. One of the most promising areas of research involves the use of this compound as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes, including vision, taste, and olfaction. The use of (+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea as a ligand for GPCRs can lead to the development of new drugs for various diseases.
Propiedades
Número CAS |
145131-63-1 |
|---|---|
Nombre del producto |
(+)-N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)hexyl)urea |
Fórmula molecular |
C28H39N3O |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
1-[2,6-di(propan-2-yl)phenyl]-3-[(2S)-2-(1-methylindol-3-yl)hexyl]urea |
InChI |
InChI=1S/C28H39N3O/c1-7-8-12-21(25-18-31(6)26-16-10-9-13-24(25)26)17-29-28(32)30-27-22(19(2)3)14-11-15-23(27)20(4)5/h9-11,13-16,18-21H,7-8,12,17H2,1-6H3,(H2,29,30,32)/t21-/m1/s1 |
Clave InChI |
RTINIKMXELNHKC-OAQYLSRUSA-N |
SMILES isomérico |
CCCC[C@H](CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
SMILES |
CCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
SMILES canónico |
CCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Sinónimos |
(+)-N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(2-(1-methyl-3-indolyl)h exyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




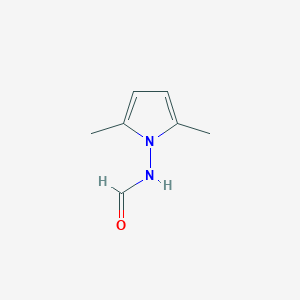
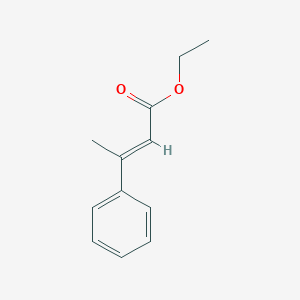


![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)
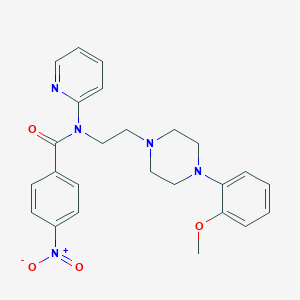
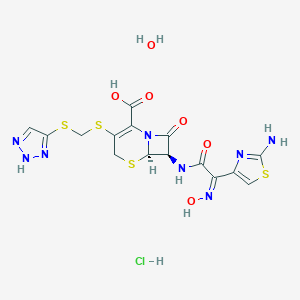

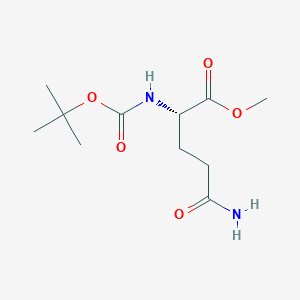
![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)
